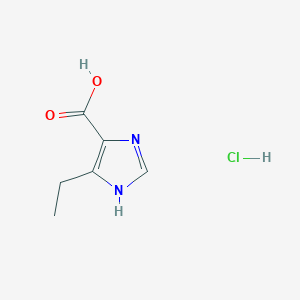

4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride

Overview

Description

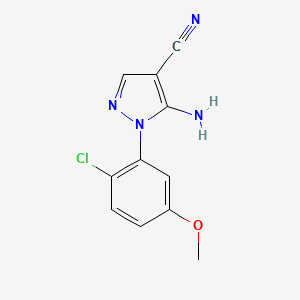

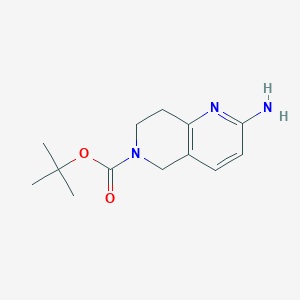

“4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 701298-44-4 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a solid in physical form .

Synthesis Analysis

The synthesis of imidazole derivatives often involves the condensation of ketones and amidines . In one method, molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce tri-substituted imidazol-4-ones .Molecular Structure Analysis

The molecular weight of “4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride” is 176.6 . The InChI code is 1S/C6H8N2O2.ClH/c1-2-4-5 (6 (9)10)8-3-7-4;/h3H,2H2,1H3, (H,7,8) (H,9,10);1H .Chemical Reactions Analysis

Imidazole derivatives, such as “4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride”, can form coordination compounds . For instance, Ethyl 4-methyl-5-imidazolecarboxylate forms coordination compounds with Co (2+), which inhibit photosynthetic electron flow and ATP-synthesis .Physical And Chemical Properties Analysis

“4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride” is a solid . It is highly soluble in water and other polar solvents . It is also soluble in dimethyl sulfoxide and methanol, and slightly soluble in water .Scientific Research Applications

1. Structural Analysis and Crystallography

The hydrolysis of related compounds, like ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, has led to the crystallization of compounds that form three-dimensional networks through hydrogen bonding. This kind of structural analysis contributes significantly to the understanding of molecular interactions and crystallography (Wu, Liu, & Ng, 2005).

2. Synthesis of Biologically Active Compounds

Imidazole derivatives have been synthesized and studied for their potential biological activities. For instance, 5-Amino-1H-imidazole-4-carboxamide hydrochloride has been converted into a series of potentially biologically active compounds (Andersen & Pedersen, 1986).

3. Development of Pharmaceutical Agents

Imidazole-5-carboxylic acids, such as those with alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position, have been studied for their antagonistic activities to certain receptors, suggesting their potential in pharmaceutical applications (Yanagisawa et al., 1996).

4. Inhibition of Biological Enzymes

The study of 1H-imidazoles has shown that specific substitutions on the imidazole ring can lead to hormonal activity and inhibit cyclooxygenase enzymes, implying their use in the study and treatment of certain diseases (Wiglenda et al., 2005).

5. Exploration of Chemical Synthesis Techniques

The synthesis of 1H-imidazoles and related compounds often involves complex chemical reactions and offers insights into advanced synthesis techniques. For instance, ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate was synthesized through a multi-step process including microwave-irradiation and the Grignard reaction, highlighting the versatility of these compounds in chemical synthesis (Shen Zheng-rong, 2007).

Safety And Hazards

Future Directions

While specific future directions for “4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride” are not mentioned in the search results, imidazole derivatives are being researched for their potential in various applications . They are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name |

5-ethyl-1H-imidazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-2-4-5(6(9)10)8-3-7-4;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPASIWLCDEYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol](/img/structure/B1400571.png)